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Compound Name: Dspe-peg46-NH2

Cat. No.: B12420148

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-
PEG46-NH2) is a highly versatile, heterobifunctional lipid-polymer conjugate that has become
an indispensable tool in the field of nanomedicine. Its unique amphiphilic structure,
biocompatibility, and terminal reactive amine group make it a cornerstone for the development
of advanced drug delivery systems. This document provides detailed application notes and
experimental protocols for researchers, scientists, and drug development professionals working
with DSPE-PEG46-NH2.

DSPE-PEG46-NH2 consists of three key components:

o DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a
hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or the surface of
other nanoparticles.

o PEG46 (Polyethylene Glycol, 46 repeating units): A hydrophilic polymer chain that forms a
"stealth” layer on the nanoparticle surface. This PEG shield reduces recognition by the
reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and
increasing the likelihood of reaching the target tissue.

e -NH2 (Amine group): A terminal primary amine group that provides a reactive handle for the
covalent conjugation of various biomolecules, such as targeting ligands (antibodies,
peptides, aptamers), imaging agents, and other functional moieties.
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Application Notes

The primary applications of DSPE-PEG46-NH2 in nanomedicine revolve around its use in the
formulation of nanopatrticles for therapeutic and diagnostic purposes.

Surface Modification and Stealth Properties

The incorporation of DSPE-PEG46-NH2 into nanocarriers, such as liposomes and solid lipid
nanoparticles, imparts "stealth" characteristics. The PEG chains create a hydrophilic corona
that sterically hinders the adsorption of opsonin proteins, which would otherwise mark the
nanoparticles for rapid clearance by phagocytic cells of the RES. This prolonged circulation
half-life is crucial for both passive and active targeting of diseased tissues.

Targeted Drug Delivery

The terminal amine group of DSPE-PEG46-NH2 is the key to active targeting. By conjugating
targeting ligands that specifically recognize and bind to receptors overexpressed on the surface
of diseased cells (e.g., cancer cells), the nanocarrier can be directed to the site of action. This
enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side
effects. Common targeting moieties include:

e Antibodies and antibody fragments: For high-specificity targeting of cell surface antigens.
o Peptides: Smaller, less immunogenic ligands that can target a variety of receptors.
o Aptamers: Nucleic acid-based ligands with high affinity and specificity.

o Small molecules: Such as folic acid, which targets the folate receptor often overexpressed in
cancer cells.

Gene Delivery

DSPE-PEG46-NH2 can be incorporated into lipid-based nanoparticles (LNPs) for the delivery
of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA. The PEG layer
provides stability, and the amine group can be used to attach ligands for cell-specific delivery of
the genetic material.

Theranostics
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By conjugating both a targeting ligand and an imaging agent (e.g., a fluorescent dye or a
chelator for a radionuclide) to the DSPE-PEG46-NH2, it is possible to create theranostic
nanoparticles. These systems allow for simultaneous diagnosis, visualization of drug delivery,
and therapeutic intervention.

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticles formulated with
DSPE-PEG-NH2 from various studies. Note that the specific values are highly dependent on
the overall formulation, preparation method, and the nature of the encapsulated drug and
conjugated ligand.

Table 1: Physicochemical Properties of DSPE-PEG-NH2 Containing Nanopatrticles
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Table 2: Drug Loading and Encapsulation Efficiency
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Experimental Protocols
Protocol 1: Preparation of Peptide-Targeted Liposomes
using Thin-Film Hydration and Post-Insertion

This protocol describes the preparation of liposomes encapsulating a hydrophilic drug, followed
by the surface modification with a targeting peptide conjugated to DSPE-PEG46-NH2 via the
post-insertion method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG46-NH2

Targeting peptide with an NHS-reactive group (e.g., N-terminus or lysine side chain)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) and N-hydroxysuccinimide (NHS) for peptide conjugation (if starting with a
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carboxylated peptide)

e Chloroform

e Phosphate-buffered saline (PBS), pH 7.4

e Hydrophilic drug to be encapsulated

e Round-bottom flask

» Rotary evaporator

» Bath sonicator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
 Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

Part A: Liposome Formulation by Thin-Film Hydration

Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom
flask.

e Create a thin lipid film on the inner surface of the flask by removing the chloroform using a
rotary evaporator under reduced pressure.

o Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

» Hydrate the lipid film with an aqueous solution of the hydrophilic drug in PBS (pH 7.4) by
vortexing the flask. The temperature of the hydrating buffer should be above the phase
transition temperature of the lipids (for DSPC, >55°C). This process forms multilamellar
vesicles (MLVs).

» To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion
through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be
done at a temperature above the lipid phase transition temperature.
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* Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C.
Part B: Preparation of Peptide-DSPE-PEG46 Micelles

o Conjugate the targeting peptide to DSPE-PEG46-NH2. If the peptide has a free carboxylic
acid group, use EDC/NHS chemistry. Dissolve the peptide and DSPE-PEG46-NH2 in a
suitable buffer (e.g., MES buffer, pH 6.0) and add EDC and NHS. Allow the reaction to
proceed for several hours at room temperature.

» Purify the DSPE-PEGA46-Peptide conjugate by dialysis.

e Dissolve the purified DSPE-PEG46-Peptide conjugate in PBS (pH 7.4). This will form
micelles.

Part C: Post-Insertion of Peptide-DSPE-PEG46 into Liposomes

e Add the DSPE-PEG46-Peptide micelle solution to the pre-formed liposome suspension from
Part A. A typical molar ratio is 5-10% of the PEGylated lipid relative to the total liposomal
lipid.

» Incubate the mixture at a temperature slightly above the phase transition temperature of the
lipids (e.g., 60°C) for 1-2 hours with gentle stirring.

¢ Cool the liposome suspension to room temperature.
e Remove any unincorporated micelles by dialysis or size exclusion chromatography.
» Store the final peptide-targeted liposomes at 4°C.

Diagram of the Experimental Workflow:
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Caption: Workflow for preparing peptide-targeted liposomes.
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Protocol 2: Characterization of Nanoparticles

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

 Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an
appropriate concentration (to avoid multiple scattering effects).

o Transfer the diluted sample to a disposable cuvette.
e Place the cuvette in the DLS instrument.
o Set the measurement parameters (e.g., temperature, scattering angle).

o Perform the measurement to obtain the average hydrodynamic diameter, polydispersity
index (PDI), and zeta potential. Measurements should be performed in triplicate.

B. Determination of Encapsulation Efficiency and Drug Loading

o Separate the unencapsulated ("free") drug from the nanopatrticles. This can be done by
ultracentrifugation, where the nanopatrticles form a pellet, or by using centrifugal filter units
with a molecular weight cutoff that allows the free drug to pass through while retaining the
nanoparticles.

o Measure the concentration of the free drug in the supernatant or filtrate using a suitable
analytical method (e.g., UV-Vis spectrophotometry, HPLC).

o Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following
formulas:

o EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
o DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

Diagram of Characterization Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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